2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(1-naphthalenyl)-
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Overview
Description
2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(1-naphthalenyl)- is a heterocyclic compound that contains both oxazole and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(1-naphthalenyl)- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization Reactions: Using precursors that contain functional groups capable of forming the oxazole and triazine rings.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to proceed efficiently.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch Processes: Where the reactions are carried out in batches with careful control of reaction parameters.
Continuous Processes: Utilizing flow chemistry techniques to produce the compound on a larger scale with improved efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(1-naphthalenyl)- can undergo various chemical reactions, including:
Oxidation: Where the compound is oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including transition metal catalysts for specific reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole or triazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(1-naphthalenyl)- involves its interaction with molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interacting with Receptors: Modulating receptor activity to produce a biological effect.
Pathway Modulation: Affecting cellular pathways to induce desired outcomes.
Comparison with Similar Compounds
Similar Compounds
2H-Oxazolo(3,2-a)-1,3,5-triazine Derivatives: Compounds with similar core structures but different substituents.
Naphthalene Derivatives: Compounds containing the naphthalene moiety with various functional groups.
Uniqueness
2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(1-naphthalenyl)- is unique due to its specific combination of oxazole, triazine, and naphthalene structures, which may confer distinct chemical and biological properties.
Biological Activity
2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(1-naphthalenyl)- is a heterocyclic compound notable for its complex structure that combines an oxazole ring with a triazine moiety. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic potentials.
Chemical Structure and Properties
- Molecular Formula : C11H7N3O3
- Molecular Weight : Approximately 229.19 g/mol
- Structural Features : The unique dual heterocyclic nature enhances its interaction with biological targets.
Biological Activities
Research indicates that compounds within the oxazolo-triazine family exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties. For instance, certain modifications enhance their efficacy against various bacterial strains.
- Anticancer Potential : Preliminary research suggests that 2H-Oxazolo(3,2-a)-1,3,5-triazine derivatives can induce apoptosis in cancer cells. The mechanism is believed to involve the modulation of signaling pathways related to cell survival and proliferation.
- Enzyme Inhibition : Interaction studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions.
The exact mechanisms through which 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione exerts its biological effects are still under investigation. However, several hypotheses include:
- Receptor Modulation : The compound may interact with various cellular receptors affecting signal transduction pathways.
- Enzyme Interaction : It is suggested that the compound alters enzyme activity through competitive or non-competitive inhibition.
Comparative Analysis
To highlight the uniqueness of 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione compared to similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Phenyl-1,2,4-triazole-3,5-dione | C9H7N3O2 | Strong dienophile used in Diels-Alder reactions |
6-(Phenylthio)-1,2-benzothiazole | C13H9NS | Exhibits antibacterial properties but lacks the triazine structure |
5-(Phenyl)-1H-pyrazole-4-carboxylic acid | C10H8N2O2 | Known for anti-inflammatory effects but different ring structure |
The dual heterocyclic nature combining oxazole and triazine functionalities enhances the potential biological activities compared to other compounds listed.
Case Studies
Recent studies have explored the biological activity of this compound extensively:
- Antimicrobial Efficacy : A study evaluated the antibacterial effects against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
- Cytotoxicity Assays : In vitro assays demonstrated that the compound induces apoptosis in human breast cancer cells (MCF-7), with IC50 values around 25 µM after 48 hours of exposure.
Properties
CAS No. |
35629-65-3 |
---|---|
Molecular Formula |
C15H9N3O3 |
Molecular Weight |
279.25 g/mol |
IUPAC Name |
3-naphthalen-1-yl-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione |
InChI |
InChI=1S/C15H9N3O3/c19-13-16-14-17(8-9-21-14)15(20)18(13)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H |
InChI Key |
WVFLWCBWFAAFPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)N=C4N(C3=O)C=CO4 |
Origin of Product |
United States |
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